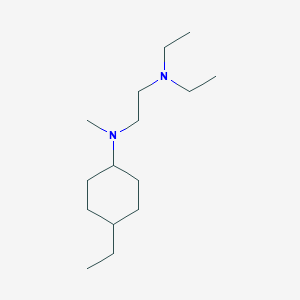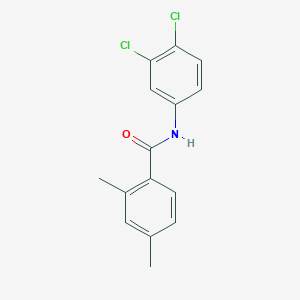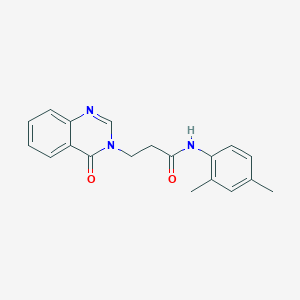![molecular formula C18H13N3O2 B5797178 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide, also known as OBI-3424, is a small molecule drug that has shown promising results in scientific research for cancer treatment.
Mécanisme D'action
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide is a prodrug that is activated in the presence of reducing agents, such as glutathione, which are abundant in cancer cells. The activated form of the drug binds to DNA and induces DNA damage, leading to cell death. The drug has been shown to be highly selective for cancer cells and does not affect normal cells.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide has been found to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models. The drug has a favorable pharmacokinetic profile and is rapidly metabolized in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. The drug has shown potent anticancer activity in preclinical models and is well-tolerated. However, there are some limitations to using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide in lab experiments. The drug is not effective against all types of cancer, and its mechanism of action may not be fully understood.
Orientations Futures
There are several potential future directions for 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide research. One area of focus is the development of combination therapies that can enhance the drug's anticancer activity. Another area of interest is the identification of biomarkers that can predict the drug's efficacy in specific types of cancer. Additionally, there is a need for further studies to understand the drug's mechanism of action and potential side effects.
In conclusion, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide is a promising small molecule drug that has shown potent anticancer activity in preclinical models. The drug's unique mechanism of action and favorable pharmacokinetic profile make it a promising candidate for cancer treatment. Further research is needed to fully understand the drug's potential and develop effective therapies for cancer patients.
Méthodes De Synthèse
The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide involves a multistep process that starts with the reaction of 2-aminobenzo[cd]indole with ethyl 3-bromopyridine-2-carboxylate to form the intermediate compound. This intermediate compound is then treated with acetic anhydride to obtain the final product, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide. The synthesis method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and ovarian cancer. The drug has demonstrated potent anticancer activity and has been found to be well-tolerated in animal studies.
Propriétés
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-16(20-13-6-3-9-19-10-13)11-21-15-8-2-5-12-4-1-7-14(17(12)15)18(21)23/h1-10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKLBVMQFKWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)

![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)



![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)

![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)